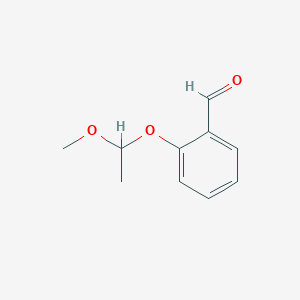

o-(1-Methoxyethoxy)-benzaldehyde

Description

Properties

Molecular Formula |

C10H12O3 |

|---|---|

Molecular Weight |

180.20 g/mol |

IUPAC Name |

2-(1-methoxyethoxy)benzaldehyde |

InChI |

InChI=1S/C10H12O3/c1-8(12-2)13-10-6-4-3-5-9(10)7-11/h3-8H,1-2H3 |

InChI Key |

HVEWNAMTCNCSJL-UHFFFAOYSA-N |

Canonical SMILES |

CC(OC)OC1=CC=CC=C1C=O |

Origin of Product |

United States |

Scientific Research Applications

Chemical Properties and Reactivity

The chemical structure of o-(1-Methoxyethoxy)-benzaldehyde allows it to participate in several important reactions:

- Oxidation : The aldehyde group can be oxidized to form the corresponding carboxylic acid.

- Reduction : The aldehyde can be reduced to yield the corresponding alcohol.

- Substitution : The methoxyethoxy group can undergo nucleophilic substitution, allowing for the introduction of various functional groups.

These reactions are fundamental for synthesizing more complex organic molecules, making this compound a valuable building block in organic chemistry.

Chemical Synthesis

This compound serves as an important intermediate in the synthesis of pharmaceuticals and fine chemicals. Its ability to undergo various chemical transformations makes it suitable for creating a range of compounds with potential therapeutic applications.

Biological Studies

In biological research, this compound is utilized to study enzyme-catalyzed reactions involving aldehydes. Its reactivity profile allows researchers to investigate the mechanisms of action for various biological processes, particularly those involving metabolic pathways.

Medicinal Chemistry

The compound is also used as a precursor in the synthesis of pharmaceutical compounds. Its derivatives may exhibit biological activity, making them candidates for drug development. For example, studies have shown that benzaldehyde derivatives can possess antimicrobial properties, which are essential in developing new antibiotics.

Table 1: Summary of Applications and Findings

| Application Area | Description | Key Findings |

|---|---|---|

| Chemical Synthesis | Intermediate for synthesizing complex organic molecules | Used in creating pharmaceuticals and fine chemicals |

| Biological Studies | Investigation of enzyme-catalyzed reactions | Provides insights into metabolic pathways |

| Medicinal Chemistry | Precursor for pharmaceutical compounds | Potential antimicrobial properties observed |

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs include:

- o-Methoxybenzaldehyde (2-Methoxybenzaldehyde) : Lacks the ethoxy extension in the substituent.

- 4-Ethoxy-3-methoxybenzaldehyde : Contains methoxy and ethoxy groups at para and meta positions, respectively.

- Benzaldehyde O-benzyl oximes (e.g., (E)-2,3,4-trihydroxybenzaldehyde O-(3-methoxybenzyl) oxime) : Feature hydroxyl and methoxy groups, demonstrating the impact of polyhydroxy substitution on bioactivity .

- o-(Pivaloylaminomethyl)benzaldehydes: Alkoxy-substituted derivatives that undergo acid-catalyzed rearrangement, highlighting reactivity differences based on substituent bulk .

Table 1: Physical and Chemical Properties Comparison

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Key Functional Groups | Notable Reactivity/Stability |

|---|---|---|---|---|

| o-(1-Methoxyethoxy)-benzaldehyde | ~180.2* | N/A | Aldehyde, methoxyethoxy | Likely moderate stability |

| o-Methoxybenzaldehyde | 136.15 | 266.5 | Aldehyde, methoxy | Stable under neutral conditions |

| 4-Methoxybenzaldehyde | 136.15 | 267.2 | Aldehyde, methoxy (para) | Similar stability to ortho isomer |

| 4-Ethoxy-3-methoxybenzaldehyde | 180.20 | N/A | Aldehyde, methoxy, ethoxy | Crystallographic stability noted |

*Estimated based on molecular formula. Data sourced from .

Q & A

Q. What biological activity studies exist for structurally analogous benzaldehydes, and what insights do they offer for this compound?

- Derivatives like 2-hydroxy-4-methoxybenzaldehyde exhibit ovicidal activity against Anopheles mosquitoes, suggesting potential bioactivity for the methoxyethoxy analog. Structure-activity relationship (SAR) studies highlight the importance of substituent polarity and steric effects in interaction with biological targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.